Vegfr-3-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

VEGFR-3-IN-1 is a compound that targets the vascular endothelial growth factor receptor-3 (VEGFR-3). This receptor is a member of the receptor protein tyrosine kinase family and plays a crucial role in the regulation of lymphangiogenesis and angiogenesis. VEGFR-3 is primarily expressed in lymphatic endothelial cells and is involved in the development and maintenance of the lymphatic system. The compound this compound is designed to inhibit the activity of VEGFR-3, thereby potentially reducing tumor growth and metastasis by inhibiting the formation of new lymphatic vessels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VEGFR-3-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

VEGFR-3-IN-1 can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states, which can affect its biological activity.

Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its pharmacokinetic properties.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups on the compound.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may produce analogs with different functional groups .

Scientific Research Applications

VEGFR-3-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the structure-activity relationships of VEGFR-3 inhibitors and to develop new inhibitors with improved efficacy and selectivity.

Biology: Employed in research to understand the role of VEGFR-3 in lymphangiogenesis and angiogenesis, as well as its involvement in various physiological and pathological processes.

Medicine: Investigated as a potential therapeutic agent for the treatment of cancers that involve lymphatic metastasis, such as breast cancer, melanoma, and prostate cancer.

Mechanism of Action

VEGFR-3-IN-1 exerts its effects by binding to the tyrosine kinase domain of VEGFR-3, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which in turn disrupts the signaling pathways involved in lymphangiogenesis and angiogenesis. The molecular targets of this compound include the VEGFR-3 receptor itself and various downstream effectors such as phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt). By inhibiting these pathways, this compound can reduce the proliferation and migration of lymphatic endothelial cells, ultimately leading to decreased tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

VEGFR-1-IN-1: Targets VEGFR-1 and inhibits angiogenesis.

VEGFR-2-IN-1: Targets VEGFR-2 and inhibits both angiogenesis and lymphangiogenesis.

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR-1, VEGFR-2, and VEGFR-3.

Sorafenib: Another multi-targeted inhibitor that affects VEGFR-2 and VEGFR-3, among other targets

Uniqueness

VEGFR-3-IN-1 is unique in its high specificity for VEGFR-3, making it particularly effective in targeting lymphangiogenesis without significantly affecting angiogenesis. This specificity can potentially reduce off-target effects and improve the therapeutic index compared to other inhibitors that target multiple VEGFRs .

Biological Activity

Introduction

Vegfr-3-IN-1 is a compound that targets the vascular endothelial growth factor receptor 3 (VEGFR-3), a critical player in lymphangiogenesis and various pathological conditions. This article explores the biological activity of this compound, focusing on its mechanisms, effects on macrophage activity, and implications in disease models.

VEGFR-3 is primarily involved in lymphatic development and function, mediating signals that promote lymphangiogenesis. The activation of VEGFR-3 by its ligands, particularly VEGF-C, initiates several intracellular signaling pathways that influence cell behavior, including proliferation, survival, and migration.

Key Signaling Pathways

- PI3K/Akt Pathway : VEGFR-3 signaling activates the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

- MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway is also activated, leading to changes in gene expression that facilitate angiogenesis and lymphangiogenesis.

- Efferocytosis Enhancement : VEGFR-3 signaling enhances efferocytosis (the clearance of apoptotic cells) in macrophages, promoting tissue homeostasis and resolution of inflammation .

1. Macrophage Activation and Inflammation

In studies involving macrophages, this compound has been shown to modulate inflammatory responses. For instance:

- Sepsis Model : R3+ macrophages treated with VEGF-C demonstrated reduced TLR-4 signaling, leading to decreased pro-inflammatory cytokines and improved survival rates in sepsis models .

| Study | Model | Key Findings |

|---|---|---|

| Yamashita et al. | Sepsis | R3+ macrophages increased survival by reducing inflammation. |

| Maruyama et al. | Diabetic Wound Healing | R3+ macrophages enhanced wound healing through lymphangiogenesis. |

2. Lung Injury Resolution

Research has indicated that this compound plays a protective role in lung injury:

- Acute Respiratory Distress Syndrome (ARDS) : In a mouse model of ARDS, administration of VEGF-C improved recovery by enhancing macrophage efferocytosis and reducing inflammation .

| Study | Condition | Treatment | Outcome |

|---|---|---|---|

| Yamashita et al. | Lung Injury | VEGF-C | Increased efferocytosis; improved recovery rates. |

3. Colitis Protection

In models of inflammatory bowel disease (IBD), this compound has shown protective effects:

- Experimental Colitis : Treatment with VEGF-C significantly increased macrophage mobilization and bacterial clearance from inflamed tissues, indicating a protective role against colitis .

Efficacy in Disease Models

Recent findings highlight the efficacy of this compound across various disease models:

- Liver Ischemia-Reperfusion Injury : Continuous perfusion with VEGF-C prior to transplantation reduced liver damage by shifting macrophage polarization from pro-inflammatory (M1) to anti-inflammatory (M2) phenotypes .

Comparative Analysis

The following table summarizes key findings related to this compound across different studies:

| Disease Model | Mechanism | Effect of this compound |

|---|---|---|

| Sepsis | Reduces TLR signaling | Increased survival |

| Lung Injury | Enhances efferocytosis | Improved recovery |

| Colitis | Mobilizes macrophages | Decreased inflammation |

Properties

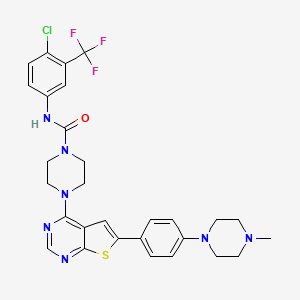

Molecular Formula |

C29H29ClF3N7OS |

|---|---|

Molecular Weight |

616.1 g/mol |

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-[4-(4-methylpiperazin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxamide |

InChI |

InChI=1S/C29H29ClF3N7OS/c1-37-8-10-38(11-9-37)21-5-2-19(3-6-21)25-17-22-26(34-18-35-27(22)42-25)39-12-14-40(15-13-39)28(41)36-20-4-7-24(30)23(16-20)29(31,32)33/h2-7,16-18H,8-15H2,1H3,(H,36,41) |

InChI Key |

ZYZUOYYVHYGMDE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C3=CC4=C(N=CN=C4S3)N5CCN(CC5)C(=O)NC6=CC(=C(C=C6)Cl)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.